4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(15-16-9)6-1-3-7(14)4-2-6/h1-5H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMOJMPSCNEEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]aniline serves as a critical intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to target specific biological pathways, making it valuable in developing drugs for conditions like cancer and hormonal disorders. For example, studies have shown that derivatives of this compound exhibit potent anticancer activity against various cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers, with IC50 values ranging from 83 to 101 nM .
2. Agricultural Chemicals
This compound is utilized in formulating agrochemicals, improving crop protection products' efficacy against pests and diseases. The trifluoromethyl group enhances the compound's lipophilicity, allowing better penetration into plant tissues and increased effectiveness of active ingredients in pesticide formulations .
3. Material Science
In material science, this compound is employed in creating advanced materials such as polymers and coatings. Its thermal and chemical resistance properties make it suitable for applications requiring durability and stability under various environmental conditions .
4. Biochemical Research
Researchers utilize this compound to study enzyme interactions and cellular processes. Its ability to modulate biological pathways effectively makes it a subject of interest for understanding complex biological systems. Investigations into its antimicrobial properties have revealed significant activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, indicating potential applications in developing new antimicrobial agents .
Anticancer Activity
A notable study evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results demonstrated that these compounds inhibited tubulin polymerization more effectively than established chemotherapeutics such as combretastatin A-4, suggesting their potential as novel anticancer agents .
Antimicrobial Properties
Recent investigations into the antimicrobial activity of related compounds have shown promising results. A collection of trifluoromethyl phenyl-derived pyrazoles exhibited potent antibacterial effects with low minimum inhibitory concentrations (MIC), indicating strong bactericidal activity against tested bacterial strains .
Mechanism of Action
The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl group and aniline moiety but lacks the pyrazole ring.
3-(trifluoromethyl)aniline: Similar to 4-(trifluoromethyl)aniline but with the trifluoromethyl group in a different position on the aromatic ring.
4-fluoro-3-(trifluoromethyl)aniline: Contains both fluorine and trifluoromethyl substituents on the aniline ring
Uniqueness
4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with various molecular targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula for this compound is . Its structure includes a pyrazole ring attached to an aniline moiety, with a trifluoromethyl group that significantly influences its chemical behavior.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to biological targets, potentially modulating their activity and leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. A study demonstrated that derivatives of trifluoromethyl phenyl pyrazoles showed significant growth inhibition against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.78–3.125 μg/ml . These compounds also displayed low toxicity to human cultured cells, making them promising candidates for further development.
| Compound | MIC (μg/ml) | Target Bacteria | Toxicity Level |
|---|---|---|---|
| This compound | < 3.125 | Staphylococcus aureus | Low |
| Other derivatives | 0.78–3.125 | Enterococcus faecalis | Low |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown significant anti-inflammatory effects in various assays, including the Human Red Blood Cell (HRBC) membrane stabilization method. In one study, several pyrazole analogs exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | IC50 (μg/ml) | Comparison Drug |
|---|---|---|
| Pyrazole derivative | 54.65 | Diclofenac sodium |
| Other tested compounds | Varies | - |
Anticancer Activity
Preliminary studies suggest that this compound and its analogs may possess anticancer properties. The presence of the trifluoromethyl group has been linked to enhanced activity against certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study focused on the synthesis of various pyrazole derivatives highlighted the effectiveness of compounds with trifluoromethyl substitutions against resistant strains of bacteria, indicating a low tendency for resistance development .
- Inflammation Models : In vivo models demonstrated that pyrazole derivatives significantly reduced inflammation in animal models, providing evidence for their therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-keto esters. For example, hydrazine analogs react with trifluoromethyl-substituted ketones under controlled temperatures (40–45°C) in methanol, followed by purification via aqueous workup . Optimization focuses on stoichiometric ratios (e.g., 1:2.2 molar ratio of precursor to hydrazine), solvent selection (methanol for solubility), and reaction time (6 hours) to maximize yield and minimize side products like nitro derivatives .
Q. How can crystallographic characterization resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical for confirming the planar geometry of the pyrazole ring and the spatial orientation of the trifluoromethyl group. Hydrogen bonding between the aniline NH₂ and adjacent electronegative groups (e.g., fluorine) can be mapped to validate intermolecular interactions . For unstable crystals, low-temperature data collection (e.g., 100 K) improves resolution .
Q. What are the key stability considerations for storing and handling this compound?
The compound is sensitive to moisture and light due to its aniline moiety. Storage under inert gas (argon) at –20°C in amber vials is recommended. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures inferred from analogs (e.g., 287–293°C for related trifluoromethylated aromatics) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological relevance of this compound in targeting enzymes like COX-2 or soluble epoxide hydrolase (sEH)?
Density functional theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to assess binding affinity. Molecular docking studies with COX-2 (PDB: 5KIR) or sEH (PDB: 4JNC) can identify key interactions, such as hydrogen bonding between the pyrazole nitrogen and catalytic residues (e.g., Tyr355 in COX-2) . ADMET predictions (e.g., LogP ~2.5) suggest moderate blood-brain barrier permeability .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. HRMS) for derivatives of this compound?
Discrepancies between NMR (e.g., unexpected splitting) and HRMS (e.g., [M+1]⁺ adducts) often arise from tautomerism in the pyrazole ring or trace solvent impurities. Multi-technique validation is essential:
- HRMS-EI : Confirm molecular ion peaks (e.g., m/z 403.0428 for C₁₅H₁₈ClN₃O₄S₂) .
- ¹H-¹³C HMBC : Correlate aniline protons with adjacent carbons to rule out keto-enol tautomers .
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, requiring palladium catalysts with strong oxidative addition (e.g., PdCl₂(PPh₃)₂) and elevated temperatures (80–100°C). Selectivity for the 5-position is achieved via directing groups (e.g., morpholine in 4-(morpholinomethyl)-3-(trifluoromethyl)aniline) .
Q. What toxicological profiles are observed for this compound in in vitro assays, and how do they compare to analogs?
Acute toxicity (e.g., LC₅₀ in Daphnia magna) is influenced by the trifluoromethyl group’s hydrophobicity. Ames tests for mutagenicity are negative due to the absence of reactive leaving groups. Comparative studies with 3-nitro-5-(trifluoromethyl)picolinonitrile show reduced cytotoxicity (IC₅₀ > 50 µM in HepG2 cells) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
- Characterization : Use high-field NMR (500 MHz) to resolve overlapping signals from aromatic protons.
- Data Interpretation : Cross-reference crystallographic data (CCDC entries) with computational models for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
